3,5-Dibromo-1-(2-phenoxyethyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-1-(2-phenoxyethyl)-1H-1,2,4-triazole is a synthetic organic compound belonging to the triazole family Triazoles are known for their diverse biological activities and applications in various fields such as agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-1-(2-phenoxyethyl)-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Attachment of the Phenoxyethyl Group: This step involves the reaction of the brominated triazole with 2-phenoxyethyl halides under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxyethyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could potentially target the bromine atoms or the triazole ring, resulting in debromination or ring reduction.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyacetic acid derivatives, while substitution reactions can produce a variety of substituted triazoles.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration of its pharmacological properties for the development of new drugs.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-1-(2-phenoxyethyl)-1H-1,2,4-triazole would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine atoms and the phenoxyethyl group could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family, known for its antifungal and antimicrobial properties.
3,5-Dibromo-1H-1,2,4-triazole: A simpler analog without the phenoxyethyl group, used in various chemical reactions.
1-(2-Phenoxyethyl)-1H-1,2,4-triazole:
Uniqueness
3,5-Dibromo-1-(2-phenoxyethyl)-1H-1,2,4-triazole is unique due to the combination of bromine atoms and the phenoxyethyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3,5-dibromo-1-(2-phenoxyethyl)-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2N3O/c11-9-13-10(12)15(14-9)6-7-16-8-4-2-1-3-5-8/h1-5H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQJQFLNLACLLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C(=NC(=N2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.